Gallium-66
Description
Structure
2D Structure
Properties
CAS No. |
14119-08-5 |
|---|---|
Molecular Formula |
Ga |
Molecular Weight |
65.93159 g/mol |
IUPAC Name |
gallium-66 |
InChI |
InChI=1S/Ga/i1-4 |
InChI Key |
GYHNNYVSQQEPJS-AHCXROLUSA-N |
SMILES |
[Ga] |
Isomeric SMILES |
[66Ga] |
Canonical SMILES |
[Ga] |
Synonyms |
66Ga radioisotope Ga-66 radioisotope Gallium-66 |
Origin of Product |
United States |
Nuclear Production Methodologies for Gallium 66
Cyclotron-Based Production Routes
Alpha Particle-Induced Reactions on Copper and Zinc Targets
Copper-65(alpha,3n)Gallium-66 Reaction Investigations
The ⁶⁵Cu(α,3n)⁶⁶Ga nuclear reaction is a potential pathway for producing ⁶⁶Ga. This reaction has a reported threshold energy of approximately 27 MeV researchgate.netresearchgate.net. Research has involved both experimental measurements and theoretical calculations of the excitation functions for this reaction rdd.edu.iqnih.govresearchgate.net. Comparisons between calculated cross-sections and experimental data from sources like the EXFOR library have been conducted to evaluate the reaction's efficiency across different alpha particle energies rdd.edu.iqresearchgate.netresearchgate.net.
Zinc-64(alpha,x)this compound Reaction Efficiency
The ⁶⁴Zn(α,x)⁶⁶Ga reaction is recognized as an efficient method for ⁶⁶Ga production rdd.edu.iq. Studies indicate that this reaction can achieve high peak cross sections, reported to be in the range of 600-640 mb rdd.edu.iq. Experimental data from various sources, including Levkovski and Mirzadeh, have been used to validate theoretical calculations of the cross-sections for this reaction rdd.edu.iq. Measurements of cumulative cross sections for the natZn(α,x)⁶⁶Ga reaction up to 46.3 MeV have also been performed, showing consistency with previous experimental data and theoretical predictions from libraries like TENDL-2017 and TENDL-2021 arxiv.orgiaea.org.
Helium-3 Induced Reactions
Helium-3 (³He) induced reactions on copper and zinc targets have been investigated for ⁶⁶Ga production rdd.edu.iq. Specific reactions studied include ⁶⁵Cu(³He,2n)⁶⁶Ga, natCu(³He,x)⁶⁶Ga, ⁶⁶Zn(³He,x)⁶⁶Ga, and natZn(³He,x)⁶⁶Ga rdd.edu.iq. Theoretical calculations using nuclear reaction simulation codes have been compared with experimental data from sources such as the EXFOR library rdd.edu.iqresearchgate.net. For the ⁶⁵Cu(³He,2n)⁶⁶Ga and natCu(³He,x)⁶⁶Ga reactions, good agreement between theoretical and experimental data has been observed within certain energy ranges rdd.edu.iq. The cross-section for the natCu(³He,x)⁶⁶Ga reaction exhibits a peak around 15-20 MeV rdd.edu.iq.
Deuteron-Induced Reactions
Deuteron-induced reactions on zinc targets can also lead to the production of ⁶⁶Ga, often as a co-produced radionuclide alongside other gallium and zinc isotopes researchgate.netresearchgate.netnih.gov. Excitation functions for deuteron-induced reactions on natural zinc have been measured for energies up to 50 MeV, providing data on the production cross sections of various radionuclides, including ⁶⁶Ga osti.gov. These measurements contribute to the understanding of potential impurities when producing other isotopes like ⁶⁸Ga via deuteron (B1233211) irradiation of zinc researchgate.netnih.gov.
Targetry and Irradiation Techniques
Efficient production of ⁶⁶Ga requires appropriate targetry and irradiation techniques, particularly when using solid targets.
Solid Target Preparation and Handling
Solid targets are commonly employed in the cyclotron production of ⁶⁶Ga nukleonika.plnih.govresearchgate.neticm.edu.plmdpi.comijrr.comsnmjournals.org. The preparation and handling of these targets are crucial for successful irradiation and subsequent radiochemical separation. Targets are typically fixed on a specialized shuttle system for transfer to the irradiation position within the cyclotron nukleonika.plresearchgate.net. The design of the target system, including the angle of the target relative to the beam, can influence production yield and heat transfer, allowing for the use of higher beam currents nukleonika.plresearchgate.net.
Electrodeposition of Target Material
Electrodeposition is a frequently utilized method for preparing solid targets for ⁶⁶Ga production, particularly when using enriched isotopes like ⁶⁶Zn nukleonika.plresearchgate.neticm.edu.plijrr.com. This technique involves electroplating the target material, such as metallic ⁶⁶Zn, onto a backing plate, often made of copper nukleonika.plresearchgate.neticm.edu.plijrr.com. Electrodeposition allows for control over the thickness of the target layer, which is important for optimizing the beam energy range within the target material to maximize the desired nuclear reaction yield and minimize impurities nukleonika.pl. Recycling of zinc target material is also possible using electrodeposition from its chloride form nih.govnih.gov. Methods for electrochemical target preparation, including cyanide-free approaches, have been developed to facilitate the production process snmjournals.org.
Target Backing Material Considerations
In the production of ⁶⁶Ga via charged particle bombardment of solid targets, the target material, typically enriched zinc isotopes, is often deposited onto a backing material. Copper is a commonly used backing material for zinc targets. researchgate.netuchile.clicm.edu.pl The choice of backing material is crucial as it must withstand the heat generated during irradiation and maintain the integrity of the target material. Issues such as vaporization of the target material during irradiation have been reported when using plated zinc targets, highlighting the importance of appropriate target design and backing materials. researchgate.net Innovations such as oblique target arrangements and target alloying practices have been implemented to address limitations related to heat transfer and melting point of the target material. rsc.org
Liquid Target System Development
While solid targets are frequently used, development efforts have also explored liquid target systems for the production of radionuclides, including gallium isotopes like ⁶⁸Ga. iaea.org Some studies on ⁶⁶Ga production have leveraged liquid target technology initially developed for ⁶⁸Ga production, utilizing enriched zinc nitrate (B79036) solutions. nih.govnih.gov Liquid targets can offer advantages in terms of heat dissipation and automated processing, though challenges such as excessive pressure rise and precipitate formation have been noted in the irradiation of salts in liquid targets. iaea.org
Nuclear Reaction Yield and Cross-Section Studies
The production of ⁶⁶Ga is commonly achieved through the ⁶⁶Zn(p,n)⁶⁶Ga nuclear reaction, where protons are incident on an enriched ⁶⁶Zn target. nih.govresearchgate.neticm.edu.plnukleonika.pl Other reactions, such as alpha-induced reactions on copper isotopes (⁶³Cu(α,n)⁶⁶Ga and ⁶⁵Cu(α,3n)⁶⁶Ga) and ⁶⁴Zn(α,x)⁶⁶Ga, have also been investigated for ⁶⁶Ga production. unt.edurdd.edu.iqosti.govresearchgate.net
Experimental Measurement of Excitation Functions
Experimental measurement of excitation functions is crucial for understanding the probability of a nuclear reaction occurring at different incident particle energies. Excitation functions for proton-induced reactions on enriched ⁶⁶Zn, ⁶⁷Zn, and ⁶⁸Zn have been measured over various energy ranges. researchgate.net Similarly, excitation functions for alpha-induced reactions on natural copper targets have been measured to assess ⁶⁶Ga production via this route. osti.govresearchgate.net These experimental data provide fundamental information for optimizing production parameters.
Theoretical Prediction and Modeling of Cross-Sections
Theoretical models and nuclear codes, such as ALICE and TALYS, are employed to predict and model nuclear reaction cross-sections and excitation functions. researchgate.netnukleonika.plrdd.edu.iqiaea.org These theoretical calculations are compared with experimental data to validate the models and gain further insight into reaction outcomes. researchgate.netnukleonika.plrdd.edu.iq While models can predict the shape and location of excitation function peaks, they may sometimes overestimate or underestimate the absolute cross-section values compared to experimental data. researchgate.netrdd.edu.iq
Optimization of Bombardment Energy for Maximum Yield and Purity
Optimizing the bombardment energy is critical to maximize the production yield of ⁶⁶Ga while minimizing the co-production of contaminant radionuclides. For the ⁶⁶Zn(p,n)⁶⁶Ga reaction, selecting an appropriate proton energy range is essential. For instance, using 15 MeV protons on an enriched ⁶⁶Zn target, with the beam energy inside the target ranging from 15 to 7 MeV, is suggested to achieve high production yield with minimal impurity. researchgate.netnukleonika.pl The lower energy limit helps minimize the production of ⁶⁷Ga via the ⁶⁷Zn(p,n)⁶⁷Ga reaction, which has a lower threshold energy. nih.gov Experimental yields have shown good agreement with theoretical predictions at certain energies. nih.govresearchgate.net
Data on production yields at specific bombardment energies are available from research studies. For example, a production yield of nearly 14 mCi/µA-h at 14.5 MeV bombardment energy using the ⁶⁶Zn(p,n)⁶⁶Ga reaction has been reported. nih.govresearchgate.net Another study using 15 MeV protons on a 95.73% enriched ⁶⁶Zn target reported a production yield of 410.6 MBq/µAh (equivalent to approximately 11.1 MBq/µA-h or 11.1 mCi/µA-h). researchgate.neticm.edu.pl Production from natural zinc targets at 15 MeV has also been verified, yielding 7 mCi/µAh. uchile.cl
Here is a sample data table illustrating production yields from different studies:
| Target Material | Bombardment Energy | Nuclear Reaction | Production Yield (approx.) | Citation |
| Enriched ⁶⁶Zn | 14.5 MeV | ⁶⁶Zn(p,n)⁶⁶Ga | 14 mCi/µA-h | nih.govresearchgate.net |
| Enriched ⁶⁶Zn | 15 MeV | ⁶⁶Zn(p,n)⁶⁶Ga | 11.1 mCi/µA-h | researchgate.neticm.edu.pl |
| Natural Zn | 15 MeV | (p,x) | 7 mCi/µA-h | uchile.cl |
Note: Yield units may vary between sources (mCi/µA-h vs. MBq/µAh). Conversion: 1 mCi = 37 MBq.
Co-Production of Contaminant Radionuclides
During the nuclear production of ⁶⁶Ga, other radionuclides can be co-produced, impacting the radionuclidic purity of the final product. When using zinc targets, common contaminants include other gallium isotopes like ⁶⁷Ga and ⁶⁸Ga, as well as zinc isotopes. uchile.clresearchgate.netnih.gov The level of these contaminants depends on the target material purity (natural vs. enriched zinc) and the bombardment energy. uchile.clresearchgate.netnih.gov
Using enriched ⁶⁶Zn targets significantly reduces the co-production of other gallium isotopes compared to using natural zinc. researchgate.netnih.gov However, even with enriched targets, reactions with isotopic contaminants in the target material or other nuclear reactions can lead to impurities. For example, ⁶⁷Ga is a common impurity when producing ⁶⁶Ga from zinc targets, particularly at certain proton energies due to the ⁶⁷Zn(p,n)⁶⁷Ga reaction. researchgate.netnukleonika.plnih.gov Allowing for a decay period after irradiation can help reduce the activity of shorter-lived contaminants like ⁶⁸Ga (half-life 68 minutes) before chemical separation. nih.govnih.gov
Analysis of Impurities from Target Material and Reactions
The production of ⁶⁶Ga through nuclear reactions can result in the co-formation of other radioisotopes, which are considered radionuclidic impurities. The type and amount of impurities depend heavily on the target material's isotopic composition and the energy of the bombarding particles.
When using enriched ⁶⁶Zn targets and proton bombardment, the primary nuclear reaction is ⁶⁶Zn(p,n)⁶⁶Ga. However, other isotopes of zinc present in the target, even in small amounts, can undergo nuclear reactions with the incident protons, leading to the production of other gallium isotopes. For example, if the target contains ⁶⁷Zn and ⁶⁸Zn, reactions like ⁶⁷Zn(p,n)⁶⁷Ga and ⁶⁸Zn(p,3n)⁶⁶Ga or ⁶⁸Zn(p,2n)⁶⁷Ga can occur, producing ⁶⁷Ga and additional ⁶⁶Ga or ⁶⁷Ga respectively. nukleonika.plresearchgate.netnih.gov ⁶⁷Ga (with a half-life of 78 hours) and ⁶⁸Ga (with a half-life of 68 minutes) are common radionuclidic impurities encountered in ⁶⁶Ga production from zinc targets. lnhb.frresearchgate.netnih.gov These gallium isotopes are particularly challenging to separate from ⁶⁶Ga due to their similar chemical properties. nih.gov
If natural zinc is used as the target material, which contains multiple zinc isotopes (including ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn), a wider range of nuclear reactions can occur. uchile.clresearchgate.net This can lead to the production of various gallium isotopes, such as ⁶⁴Ga, ⁶⁵Ga, ⁶⁷Ga, ⁶⁸Ga, and ⁷⁰Ga, in addition to ⁶⁶Ga. nukleonika.plosti.gov Some of these, like ⁶⁴Ga and ⁷⁰Ga, have very short half-lives and may not be detectable after a certain time post-bombardment. osti.gov
Besides radionuclidic impurities, chemical impurities can also be present in the final ⁶⁶Ga product. These impurities can originate from the target material itself, the backing material (commonly copper), or the chemicals used in the separation process. For instance, if a copper backing is used, copper isotopes can be activated by scattered particles or secondary neutrons, although copper isotopes can usually be separated chemically. nukleonika.plosti.gov Stable contaminants like zinc and copper ions from the target and backing materials are also potential chemical impurities that need to be removed during purification. ijrr.comnih.govresearchgate.netosti.gov
Quality control tests are performed to assess both the radionuclidic and chemical purity of the produced ⁶⁶Ga. Radionuclidic purity is typically evaluated using gamma spectroscopy to identify and quantify the presence of other radioactive isotopes. ijrr.comresearchgate.netijrr.com Chemical purity can be checked using techniques like polarography or colorimetric assays to determine the levels of stable contaminants such as zinc and copper. ijrr.comosti.gov Reported radionuclidic purity for ⁶⁶Ga produced via the ⁶⁶Zn(p,n)⁶⁶Ga reaction is often higher than 97%. nukleonika.plresearchgate.neticm.edu.plijrr.com The amounts of chemical impurities are typically required to be in accordance with pharmacopoeial standards. nukleonika.plresearchgate.neticm.edu.plijrr.com
Strategies for Minimizing Undesired Nuclide Formation
Minimizing the formation of undesired radionuclides during ⁶⁶Ga production is crucial for obtaining a high-purity product. Several strategies are employed to achieve this:
Target Material Enrichment: Using highly enriched ⁶⁶Zn as the target material is the most effective way to reduce the production of other gallium isotopes. nukleonika.plresearchgate.netnih.gov By minimizing the presence of other zinc isotopes like ⁶⁷Zn and ⁶⁸Zn, the nuclear reactions that produce ⁶⁷Ga and ⁶⁸Ga are significantly reduced. nih.gov While natural zinc can be used, enriched targets lead to higher radionuclidic purity. researchgate.net
Optimization of Bombardment Energy: The energy of the incident particles plays a critical role in the types and yields of nuclear reactions that occur. By carefully selecting and controlling the proton energy range, the production of undesired nuclides can be minimized. For the ⁶⁶Zn(p,n)⁶⁶Ga reaction, maintaining the beam energy inside the target thickness within a specific range, such as 15 to 7 MeV, is important. nukleonika.pl The lower energy limit is chosen to minimize reactions that produce isotopes like ⁶⁷Ga. nukleonika.pl For example, keeping the proton energy below the threshold for the ⁶⁶Zn(p,2n)⁶⁵Ga reaction (15.3 MeV) and above 7 MeV to avoid the ⁶⁶Zn(p,γn)⁶⁷Ga reaction helps optimize purity. nukleonika.pl Similarly, for ⁶⁸Ga production via ⁶⁸Zn(p,n)⁶⁸Ga, keeping the proton energy below 14 MeV can limit the co-production of ⁶⁶Ga and ⁶⁷Ga. nih.gov
Target Thickness Optimization: The thickness of the target material also influences the energy range of the particles as they traverse the target. Optimizing the target thickness ensures that the beam energy remains within the desired range for maximizing the yield of the desired product (⁶⁶Ga) while minimizing the activation of other isotopes. nukleonika.plresearchgate.neticm.edu.pl
Radiochemical Separation: While not preventing formation, efficient radiochemical separation techniques are essential for removing impurities after bombardment. Methods like ion exchange chromatography and liquid-liquid extraction are used to separate ⁶⁶Ga from the target material (zinc), backing material (copper), and other radioactive contaminants. nih.govnukleonika.plresearchgate.neticm.edu.plosti.govresearchgate.net The effectiveness of the separation process directly impacts the final purity of the ⁶⁶Ga product. Studies have shown that different separation methods can result in varying levels of stable contaminants, which can affect subsequent radiolabeling efficiency. nih.govresearchgate.net
By implementing these strategies, researchers aim to produce ⁶⁶Ga with high radionuclidic and chemical purity, suitable for its intended applications.
Radiochemical Separation and Purification of Gallium 66
Chemical Separation Principles
Radiochemical separation techniques exploit the inherent differences in chemical properties between the radionuclide of interest and the other elements present in the irradiated target. Nuclear reactions frequently alter the number of protons in the target nucleus, resulting in the formation of a different element, which simplifies chemical separation from the original target material. cuni.cztaylorandfrancis.com
No-Carrier-Added (NCA) Production Concepts
No-Carrier-Added (NCA) production describes the synthesis of radionuclides that are essentially free from stable isotopes of the same element. Achieving high specific activity, defined by a high ratio of radioactive atoms to the total number of atoms of that element, is particularly important for many applications. When ⁶⁶Ga is produced by cyclotron irradiation of a target material such as enriched ⁶⁶Zn, the quantity of ⁶⁶Ga generated is exceedingly small relative to the mass of the target material. nukleonika.pl Consequently, separation methods must demonstrate high efficiency in isolating this trace amount of ⁶⁶Ga from the bulk target material and other potential impurities to yield an NCA product. chemisgroup.us
Dissolution of Irradiated Targets
Following irradiation, the target material containing the produced ⁶⁶Ga must be dissolved to facilitate subsequent chemical separation. The method of dissolution is contingent upon the chemical composition and physical form of the target material. For targets composed of enriched zinc, a prevalent approach involves dissolving the irradiated zinc target in concentrated hydrochloric acid (HCl). researchgate.netnih.gov This process transforms both the target material and the generated radionuclide into a solution, making them amenable to downstream separation techniques. For example, irradiated natural zinc targets have been dissolved in 2.5 mL of 10 N HCl after allowing for the decay of short-lived products. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are extensively employed in radiochemistry to separate substances based on their differential partitioning between a stationary phase and a mobile phase. Ion-exchange chromatography is a particularly well-suited technique for radionuclide separation due to its efficacy in separating ions in solution. taylorandfrancis.comchemisgroup.us
Ion-Exchange Chromatography
Ion-exchange chromatography achieves separation of ions based on their charge and affinity for the ion-exchange resin. Cation-exchange resins possess negatively charged functional groups that attract positively charged ions, while anion-exchange resins have positively charged functional groups that attract negatively charged ions. Precise control over the mobile phase composition, such as acid concentration and the presence of complexing agents, allows for selective retention and elution of different ionic species.
Cation-Exchange Column Applications
Cation-exchange chromatography has been investigated for the purification of ⁶⁶Ga produced from irradiated zinc targets. researchgate.netresearchgate.net In hydrochloric acid solutions, gallium typically exists as Ga³⁺ ions or as negatively charged chloride complexes, depending on the acid concentration. Zinc is generally present as Zn²⁺ ions. Utilizing a strong cation exchange resin, positively charged ions are retained.
A reported method for separating radiogallium from zinc targets involves cation exchange chromatography in hydrochloric acid solution. researchgate.netnih.gov In this procedure, the dissolved target solution in high concentration HCl is loaded onto a cation exchange column. The zinc target material (Zn²⁺) and other divalent cations are strongly retained by the cation exchange resin. Gallium species exhibit varying affinities depending on the HCl concentration. By adjusting the concentration of the HCl mobile phase, ⁶⁶Ga can be eluted while the majority of the zinc remains bound to the column. nih.gov
However, studies have indicated that cation exchange, while capable of separating radiogallium from zinc, may result in higher levels of stable contaminants such as iron and zinc compared to alternative methods like solvent extraction. researchgate.netnih.gov This can adversely affect subsequent radiolabeling yields. researchgate.netnih.gov
Micro-Chromatography Approaches
Micro-chromatography techniques offer a scaled-down approach to radiochemical separation, often integrated into automated systems. While the provided search results primarily discuss cation-exchange chromatography in a broader context for gallium separation researchgate.netresearchgate.netnih.govuchile.clmdpi.com, micro-chromatography utilizes smaller column dimensions and reduced reagent volumes. This can lead to faster separation times and potentially lower waste generation. One study mentions a cation-exchange micro-chromatography column as a main component in a system for handling ⁶⁸Ga generator eluates, which could be adapted for cyclotron-produced ⁶⁶Ga purification from zinc targets. d-nb.info This approach involves chemical purification and volume concentration in hydrochloric acid-acetone media. d-nb.info
Solvent Extraction Methods
Solvent extraction is a widely used technique for separating gallium from irradiated zinc targets, offering an alternative to chromatography. researchgate.netnih.govuchile.cl This method relies on the differential solubility of gallium and other elements in immiscible liquid phases.
Diisopropyl Ether Extraction Procedures
Diisopropyl ether (iPr₂O) extraction is a specific solvent extraction method employed for the purification of ⁶⁶Ga from irradiated zinc targets. researchgate.netnih.govuchile.cl This procedure typically involves dissolving the irradiated zinc target in concentrated hydrochloric acid. researchgate.netuchile.cl Gallium, in the form of HGaCl₄⁻, is then extracted into the organic phase (diisopropyl ether) from the highly acidic aqueous solution. tandfonline.com The zinc target material and many other impurities remain in the aqueous phase. researchgate.nettandfonline.com Following extraction, the ⁶⁶Ga is back-extracted into a less acidic aqueous phase, such as dilute hydrochloric acid or water, to recover the purified radionuclide. researchgate.netuchile.cl
One study compared diisopropyl ether extraction with cation-exchange chromatography for purifying ⁶⁶Ga from irradiated zinc targets. researchgate.netnih.gov The diisopropyl ether extraction method demonstrated higher radiochemical yields for subsequent labeling reactions and resulted in lower concentrations of stable contaminants like iron and zinc in the final ⁶⁶Ga product compared to cation-exchange chromatography. researchgate.netnih.gov For instance, after purification by solvent extraction, radiochemical yields exceeding 85% were obtained for labeling certain bioconjugates, in contrast to yields below 20% with cation-exchange separation. researchgate.netnih.gov Stable contaminant analysis showed significantly lower levels of iron and zinc after diisopropyl ether extraction. researchgate.net
Comparative Analysis of Extraction Solvents
While diisopropyl ether is a common solvent for gallium extraction, other solvents and solvent mixtures have been investigated for radiogallium separation. A comparative analysis of extraction solvents for radiogallium (including ⁶⁶Ga, ⁶⁷Ga, and ⁶⁸Ga) from zinc chloride/hydrochloric acid solutions using membrane-based liquid-liquid extraction in flow was reported. tandfonline.comtandfonline.com This research explored the efficiency of different ether/trifluorotoluene (TFT) mixtures. tandfonline.comtandfonline.com
One study found that a 1/2 (v/v) mixture of n-butyl methyl ether (n-BuOMe)/TFT extracted 95.7 ± 2.0% of radiogallium and only 0.005 ± 0.003% of zinc from a 1 M ZnCl₂/6 M HCl solution in flow. tandfonline.comtandfonline.com In comparison, a 1/2 (v/v) diisopropyl ether (iPr₂O)/TFT mixture extracted 76.3 ± 1.9% of radiogallium and 1.9 ± 1.6% of zinc from a 5.6 M ZnCl₂/3 M HCl solution in flow. tandfonline.comtandfonline.com This suggests that the choice of solvent mixture and acid concentration significantly impacts extraction efficiency and selectivity. tandfonline.comtandfonline.com TFT was found to play a key role in controlling the interfacial tension for clean membrane-based separation. tandfonline.comtandfonline.com The process did not extract copper, manganese, and cobalt but did extract iron. tandfonline.comtandfonline.com
Here is a comparative data table for solvent extraction efficiencies:
| Solvent Mixture (v/v) | Aqueous Phase Composition | Radiogallium Extraction Efficiency (%) | Zinc Extraction Efficiency (%) |
| iPr₂O/TFT (1/2) | 5.6 M ZnCl₂/3 M HCl | 76.3 ± 1.9 | 1.9 ± 1.6 |
| n-BuOMe/TFT (1/2) | 1 M ZnCl₂/6 M HCl | 95.7 ± 2.0 | 0.005 ± 0.003 |
Note: Data derived from flow-based liquid-liquid extraction experiments. tandfonline.comtandfonline.com
Other research on general gallium extraction (not specific to ⁶⁶Ga) also highlights the use of various extractants and conditions for separating gallium from other metals like iron, zinc, and aluminum, demonstrating the importance of extractant chemistry and solution composition for selective separation. mdpi.comgoogle.com
Automated Radiochemical Processing Systems
The development of automated systems for radiochemical processing is crucial for the routine production of radionuclides like ⁶⁶Ga, offering benefits such as reduced radiation exposure to personnel and improved reproducibility. nih.govifj.edu.plnih.govspringerprofessional.de Given the promising results of diisopropyl ether extraction for ⁶⁶Ga purification, efforts have been directed towards automating this method. nih.gov
Automated synthesis modules, such as the GE FASTlab Developer platform, initially designed for ⁶⁸Ga purification, have been adapted for the separation of cyclotron-produced gallium, including ⁶⁶Ga. nih.govnih.govnih.gov These systems can integrate steps like target dissolution, purification using chromatography or solvent extraction, and final product formulation. nih.govspringerprofessional.de The use of electric valves and remote control systems in automated apparatuses enhances ease of operation and reduces radiation risk. ifj.edu.pl Automated systems have demonstrated the capability to produce high activity levels of radiogallium with high radiochemical yield and purity, meeting quality control standards. nih.gov
Recovery and Recycling of Enriched Target Materials
The production of ⁶⁶Ga often utilizes isotopically enriched ⁶⁶Zn targets to maximize the production yield and minimize the co-production of other radioisotopes. researchgate.netresearchgate.netnih.govnukleonika.pl Enriched isotopes are expensive, making the efficient recovery and recycling of the target material economically important for routine production. researchgate.netnih.gov
Methods for recovering enriched zinc target material from the post-irradiation processing solutions have been investigated. One approach involves electrodeposition of zinc from its chloride form. researchgate.netnih.gov This method allows for the separation of zinc from gallium and other impurities present in the solution after irradiation and gallium extraction. researchgate.netnih.gov
Another method mentioned for recovering zinc target material is anion exchange chromatography. nukleonika.pl In one study, anion exchange chromatography was used for the recovery of the target material, achieving a chemical recovery yield of 97%. nukleonika.pl
Efficient recycling of enriched ⁶⁶Zn targets has been shown to increase the reactivity of the produced ⁶⁶Ga with common bifunctional chelates, indicating higher specific activity due to reduced stable gallium contamination. researchgate.netnih.gov While recycling is possible and beneficial, studies suggest that achieving high specific activity and near-quantitative radiolabeling yields can still be achieved using natural zinc targets without recycling, although recycling enriched targets further enhances these aspects. researchgate.netnih.gov
Recovery yields for zinc target material can vary depending on the method used. For instance, recovery of zinc target material in the column flow-through and 10 M HCl fraction using cation-exchange chromatography was reported to be 80%. researchgate.net
Here is a data table summarizing target material recovery yields:
| Method | Target Material | Recovery Yield (%) |
| Cation-Exchange Chromatography | Zinc | 80 |
| Anion-Exchange Chromatography | Enriched ⁶⁶Zn | 97 |
Note: Data compiled from different studies and conditions. researchgate.netnukleonika.pl
Thermal diffusion is another technique explored for separating radiogallium from zinc targets, which can potentially minimize the loss of target material during the separation process. mdpi.comosti.gov This method involves heating the irradiated foil to concentrate gallium on the surface, followed by etching. mdpi.comosti.gov
Recovery and recycling strategies are essential for the cost-effectiveness and sustainability of ⁶⁶Ga production, particularly when using expensive enriched target materials.
Nuclear Decay Characteristics and Spectroscopic Analysis of Gallium 66
Decay Scheme Elucidation
Gallium-66 (⁶⁶Ga) decays entirely via electron capture and positron (β+) emission to stable Zinc-66 (⁶⁶Zn), with a total decay energy of 5.1755 MeV chemlin.org. The decay process is split between these two modes, leading to various excited states of the daughter nucleus, which subsequently de-excite through gamma-ray emissions. A significant portion of the decay, approximately 51%, feeds directly to the ground state of ⁶⁶Zn lnhb.fr.
Positron Emission Branching Ratios and Energies
Positron emission is the dominant decay mode for this compound. Research indicates that approximately 56% to 57% of ⁶⁶Ga nuclei decay through this pathway lnhb.frlnhb.frnih.gov. The emitted positrons have a continuous energy spectrum with a maximum energy (Eβ+max) of 4.153 MeV researchgate.net. This process results in the transformation of a proton into a neutron within the nucleus, releasing a positron and an electron neutrino.
Table 1: Positron Emission Characteristics of this compound
| Parameter | Value |
|---|---|
| Branching Ratio | 56.5% nih.gov |
| Maximum Positron Energy | 4.153 MeV researchgate.net |
Electron Capture Branching Ratios
Complementing positron emission, electron capture is the other decay mode for this compound. This process accounts for the remaining 43.5% to 44% of decays lnhb.frnih.gov. During electron capture, the nucleus captures an inner atomic electron, which combines with a proton to form a neutron and emit an electron neutrino. This decay path also leads exclusively to the formation of Zinc-66 lnhb.frlnhb.fr.
Table 2: Electron Capture Characteristics of this compound
| Parameter | Value |
|---|---|
| Branching Ratio | 43.5% nih.gov |
Gamma Ray Emissions and Cascade Properties
Following either positron emission or electron capture, the resulting ⁶⁶Zn nucleus is often in an excited state. It de-excites to its ground state by emitting one or more gamma rays, sometimes in a cascade. The decay of ⁶⁶Ga is associated with a complex spectrum of approximately 140 distinct gamma rays, corresponding to de-excitation from 31 different nuclear levels in ⁶⁶Zn lnhb.fr. The most prominent of these emissions is a gamma-ray at 1039.220 keV, which occurs in 37% of all ⁶⁶Ga decays iaea.org.
Table 3: Principal Gamma Ray Emissions from this compound Decay
| Energy (keV) | Emission Probability per Decay |
|---|---|
| 1039.220 ± 0.003 | 0.37 ± 0.03 iaea.org |
| 833.5324 ± 0.0021 | 0.059 ± 0.005 iaea.org |
| 1333.112 ± 0.005 | 0.0117 ± 0.0009 iaea.org |
Half-Life Determination and Measurement Techniques
The half-life of this compound has been determined through various measurements over time. A commonly cited value is 9.49 hours, with uncertainties reported at ±0.03 hours and ±0.07 hours in different evaluations chemlin.orglnhb.fr. One recommended value of 9.49(7) hours was calculated as a weighted average of several experimental results lnhb.fr. A more recent measurement using γ-spectroscopy yielded a slightly lower value of 9.312 ± 0.032 hours, noting a discrepancy with some earlier findings nih.gov. Gamma-spectroscopy, which measures the intensity of characteristic gamma rays over time, is a primary technique for determining the half-life of this isotope nih.gov.
Table 4: Reported Half-Life Values for this compound
| Half-Life (hours) | Measurement Context |
|---|---|
| 9.49 ± 0.07 | Weighted average lnhb.fr |
| 9.49 ± 0.03 | Isotopic data compilation chemlin.org |
| 9.312 ± 0.032 | γ-spectroscopy measurement nih.gov |
Fundamental Nuclear Data
The fundamental properties of a nuclide are essential for nuclear physics calculations and applications. For this compound, these data have been precisely determined.
Mass Excess and Mass Defect
Mass excess is the difference between the actual mass of an isotope and its mass number (A=66) in atomic mass units. The mass excess for this compound has been evaluated as -63.72369 MeV and -63.724427 MeV in different datasets chemlin.orgperiodictable.comperiodictable.com.
The mass defect is the difference between the mass of an atom and the sum of the masses of its individual protons, neutrons, and electrons. For this compound, the mass defect is reported as 0.614258252 atomic mass units (u) chemlin.org.
Table 5: Fundamental Nuclear Data for this compound
| Parameter | Value |
|---|---|
| Mass Excess | -63.724427 MeV periodictable.comperiodictable.com |
| Mass Defect | 0.614258252 u chemlin.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Nuclear Binding Energy
The stability of an atomic nucleus is determined by its nuclear binding energy, which represents the energy required to disassemble the nucleus into its constituent protons and neutrons. For this compound (⁶⁶Ga), the total nuclear binding energy is approximately 572.18 MeV. chemlin.org A more telling measure of stability, especially when comparing different nuclides, is the average binding energy per nucleon. This is calculated by dividing the total binding energy by the total number of nucleons (protons and neutrons).
For this compound, which contains 66 nucleons (31 protons and 35 neutrons), the average binding energy per nucleon is approximately 8.669 MeV. chemlin.orgperiodictable.combarwinski.net This value is a reflection of the strong nuclear forces holding the nucleus together. The mass excess of this compound has been measured at -63.724 MeV. periodictable.com
Nuclear Binding Energy of this compound
| Parameter | Value |
|---|---|
| Total Nuclear Binding Energy | 572.17787619 MeV |
| Average Binding Energy per Nucleon | 8.66936176 MeV |
| Mass Excess | -63.72369 MeV |
Spin and Parity Measurements
The nuclear spin (I) and parity (π) are fundamental quantum mechanical properties of an atomic nucleus. The spin represents the total angular momentum of the nucleus, while parity describes the symmetry of the nuclear wave function upon spatial inversion. These properties are crucial for understanding the structure of the nucleus and its decay schemes. For the this compound nucleus in its ground state, the experimentally determined spin and parity are 0+. chemlin.orgperiodictable.comchemlin.org The '0' indicates a spin quantum number of zero, and the '+' signifies positive parity.
Spin and Parity of this compound
| Property | Value |
|---|---|
| Nuclear Spin (I) | 0 |
| Parity (π) | + (Positive) |
Isotonic and Isobaric Relationships
The relationships between different nuclides can be categorized based on their proton, neutron, and nucleon numbers.
Isobars are nuclides that have the same total number of nucleons (mass number A) but different numbers of protons (atomic number Z) and neutrons (N). quora.com this compound (A=66) shares its mass number with several other nuclides.
Isotones are nuclides that have the same number of neutrons (N) but different numbers of protons (Z) and therefore a different mass number (A). quora.com this compound has 35 neutrons.
These relationships are important for understanding nuclear stability trends and decay pathways.
Isobaric Relationships of this compound (A=66)
| Nuclide | Symbol | Protons (Z) | Neutrons (N) |
|---|---|---|---|
| Iron-66 | ⁶⁶Fe | 26 | 40 |
| Cobalt-66 | ⁶⁶Co | 27 | 39 |
| Nickel-66 | ⁶⁶Ni | 28 | 38 |
| Copper-66 | ⁶⁶Cu | 29 | 37 |
| Zinc-66 | ⁶⁶Zn | 30 | 36 |
| Germanium-66 | ⁶⁶Ge | 32 | 34 |
| Arsenic-66 | ⁶⁶As | 33 | 33 |
| Selenium-66 | ⁶⁶Se | 34 | 32 |
Isotonic Relationships of this compound (N=35)
| Nuclide | Symbol | Protons (Z) | Mass Number (A) |
|---|---|---|---|
| Zinc-65 | ⁶⁵Zn | 30 | 65 |
| Germanium-67 | ⁶⁷Ge | 32 | 67 |
| Arsenic-68 | ⁶⁸As | 33 | 68 |
| Selenium-69 | ⁶⁹Se | 34 | 69 |
| Bromine-70 | ⁷⁰Br | 35 | 70 |
Gamma Spectroscopy for Radionuclide Identification and Quantification
Gamma-ray spectroscopy is a powerful analytical technique used to identify and quantify gamma-emitting radionuclides. When the this compound nucleus decays, it transitions from a higher energy state to a lower one, emitting the excess energy in the form of gamma rays. These gamma rays have discrete energies that are unique to the nuclide, acting as a "fingerprint" for its identification.
High-Purity Germanium (HPGe) detectors are the preferred instruments for this purpose due to their excellent energy resolution, which allows them to distinguish between gamma rays of very similar energies. liv.ac.uksemanticscholar.orgescholarship.org The detector measures the energy of each incident gamma ray, and the resulting data are plotted as a spectrum of counts versus energy. By analyzing the positions and intensities of the peaks in this spectrum, one can identify the radionuclides present in a sample and determine their respective activities.
Germanium Detector Calibration and Efficiency
To obtain accurate and quantitative results from gamma spectroscopy, the Germanium detector must be precisely calibrated for both energy and efficiency. nist.gov
Energy Calibration: This process establishes the relationship between the channel number of a peak in the spectrum and its corresponding gamma-ray energy. It is typically performed by measuring standard radioactive sources with well-known gamma-ray energies across the desired energy range.
Efficiency Calibration: The efficiency of a detector is its ability to detect and record a full-energy event from a gamma ray of a specific energy. This efficiency is not constant but varies with the energy of the gamma ray, the geometry of the sample, and the distance between the sample and the detector. utoronto.ca The calibration involves measuring sources with known activities and gamma emission probabilities to create an efficiency curve, which plots detection efficiency as a function of gamma-ray energy. iaea.orghzdr.deresearchgate.net For accurate quantification of this compound, it is essential to use an efficiency curve that covers the energies of its characteristic gamma emissions. Corrections for factors such as coincidence summing, where two or more gamma rays from a single decay are detected simultaneously, are also critical for precise measurements. hzdr.desckcen.be
Analysis of Characteristic Gamma Lines
This compound decays primarily through positron emission (β+) and electron capture to stable Zinc-66. chemlin.orglnhb.fr This decay process is accompanied by the emission of several characteristic gamma rays. The identification of this compound in a sample is confirmed by the presence of these specific gamma lines in the measured spectrum. The most prominent gamma energies for ⁶⁶Ga are used for its quantification.
Analysis of the gamma spectrum involves identifying these characteristic peaks and calculating the net area under each peak, which is proportional to the activity of the radionuclide. The most intense and commonly used gamma lines for the identification and quantification of this compound are listed below. researchgate.netresearchgate.net
Characteristic Gamma Lines of this compound
| Energy (keV) | Intensity (%) |
|---|---|
| 511.0 | 113 |
| 833.5 | ~6.5 |
| 1039.2 | ~37.2 |
| 1333.0 | ~2.7 |
| 2751.9 | ~23.8 |
Note: The 511.0 keV peak results from positron-electron annihilation and is common to all positron emitters. Its intensity can be greater than 100% because multiple positrons can be emitted per decay.
Advanced Analytical and Quality Control Techniques for Gallium 66 Research Materials
Radionuclidic Purity Assessment
Radionuclidic purity is defined as the proportion of the total radioactivity present in the form of the desired radionuclide, ⁶⁶Ga. The presence of other radioisotopes can interfere with imaging results and contribute unnecessarily to the radiation dose.
High-Purity Germanium (HPGe) detectors are the preferred instruments for high-resolution gamma-ray spectroscopy, enabling the precise identification and quantification of gamma-emitting radionuclides. ortec-online.combarc.gov.in HPGe detectors offer significantly better energy resolution compared to other types of detectors, such as those based on Sodium Iodide (NaI), which is crucial for distinguishing between the gamma emissions of different isotopes that may have closely spaced energy peaks. ortec-online.com For the analysis of ⁶⁶Ga, gamma spectra are acquired after the decay of the primary radionuclide to allow for the detection of longer-lived impurities. researchgate.net The detector is calibrated for energy and efficiency using standard radioactive sources. researchgate.netsemanticscholar.org
During the production of ⁶⁶Ga via the proton bombardment of zinc targets (typically ⁶⁶Zn or natural zinc), several other radioisotopes of gallium and other elements can be co-produced. sci-hub.senih.gov HPGe detector analysis allows for the identification of these radionuclidic impurities by their characteristic gamma-ray emissions. The most common radionuclidic impurity is Gallium-67 (⁶⁷Ga), which is a long-lived isotope (t½ = 78.3 hours) produced from reactions on zinc isotopes. nih.govnih.gov Another potential impurity is Gallium-68 (⁶⁸Ga), though its short half-life (t½ = 68 minutes) means it decays relatively quickly. nih.gov
The activity of each identified impurity is quantified and expressed as a percentage of the total ⁶⁶Ga activity at the end of bombardment (EOB). researchgate.net Research studies have shown that with enriched ⁶⁶Zn targets, the radionuclidic purity of ⁶⁶Ga can exceed 99.9%. nih.gov When natural zinc is used, ⁶⁷Ga is the principal impurity. nih.gov
Table 1: Common Radionuclidic Impurities in ⁶⁶Ga Production and their Characteristic Gamma Emissions
| Radionuclide | Half-life | Production Reaction (Example) | Principal Gamma Energies (keV) |
| Gallium-66 (⁶⁶Ga) | 9.49 h | ⁶⁶Zn(p,n)⁶⁶Ga | 1039.3 researchgate.net |
| Gallium-67 (⁶⁷Ga) | 78.3 h | ⁶⁷Zn(p,n)⁶⁷Ga, ⁶⁸Zn(p,2n)⁶⁷Ga | 93, 184, 300 researchgate.net |
| Gallium-68 (⁶⁸Ga) | 67.7 min | ⁶⁸Zn(p,n)⁶⁸Ga | 511 (Annihilation), 1077 |
Chemical Purity Determination
Chemical purity refers to the proportion of the material in the specified chemical form. The presence of non-radioactive chemical contaminants, particularly metal ions, can significantly interfere with subsequent radiolabeling reactions.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to detect and quantify trace and ultra-trace elements. at-spectrosc.comacs.org In the quality control of ⁶⁶Ga, ICP-MS is employed to measure the concentration of stable metallic impurities in the final purified product. nih.gov These contaminants can originate from the target material (e.g., zinc), the target holder, or the reagents used during chemical separation. nih.govresearchgate.net
Research has shown that the choice of purification method significantly impacts the levels of stable contaminants. For instance, purification of ⁶⁶Ga via diisopropyl ether extraction has been found to yield a product with significantly lower levels of iron and zinc compared to cation-exchange chromatography. nih.govresearchgate.net One study reported that ICP-MS measurements found less than 2 ppb of non-radioactive gallium in the final product, demonstrating the effectiveness of the purification process. nih.govresearchgate.net
Table 2: Example of Stable Contaminant Levels in Purified ⁶⁶Ga by Different Methods
| Contaminant | Cation-Exchange Chromatography (ppm) | Diisopropyl Ether Extraction (ppm) |
| Iron (Fe) | ~85 | 7 |
| Zinc (Zn) | ~11 | 1.3 |
| Data adapted from research comparing purification methods for ⁶⁶Ga. researchgate.net |
Radio-Thin Layer Chromatography (Radio-TLC) is a widely used technique for determining the radiochemical purity of a radiolabeled compound. nih.govunm.eduymaws.com Radiochemical purity is the proportion of the total radioactivity in a sample that is present in its desired chemical form. ymaws.com In the context of ⁶⁶Ga research, Radio-TLC is used to confirm that the ⁶⁶Ga has been successfully incorporated into a specific molecule (e.g., a peptide or antibody) and to quantify the amount of unreacted, or "free," ⁶⁶Ga. researchgate.net
The technique involves spotting a small amount of the radiolabeled sample onto a stationary phase, such as an ITLC-SG strip. nih.gov The strip is then developed in a mobile phase (a solvent system). Different chemical species will travel up the strip at different rates, allowing for their separation. For example, in many systems, the labeled compound remains at the origin (Rf=0), while free ⁶⁶Ga³⁺ migrates with the solvent front (Rf≈1). nih.gov The distribution of radioactivity on the strip is then measured using a radiochromatogram scanner. unm.edu Studies have reported achieving radiochemical purities of greater than 98% for ⁶⁶Ga-labeled complexes. researchgate.net
Specific Activity Measurements in Research Batches
Specific activity is a measure of the amount of radioactivity per unit mass of a substance, typically expressed in units such as gigabecquerels per micromole (GBq/µmol) or curies per micromole (Ci/µmol). nih.gov High specific activity is crucial for receptor-based imaging studies, as it allows for the administration of a sufficient amount of radioactivity for imaging without causing pharmacological effects from the unlabeled compound.
The specific activity of ⁶⁶Ga is determined by measuring the total radioactivity of the batch and dividing it by the total mass of gallium (both radioactive ⁶⁶Ga and any stable gallium isotopes) present. The amount of the labeled compound is often quantified using techniques like HPLC. The measurement is critical as lower specific activity, often caused by stable metal ion impurities, can lead to poor radiolabeling yields. nih.govresearchgate.net Research has demonstrated the production of ⁶⁶Ga with very high specific activities, with reactivities for common chelates reaching 740 GBq/μmol. nih.gov
Table 3: Reported Specific Activity Values for this compound Preparations
| Labeled Compound / Preparation | Reported Specific Activity | Reference |
| [⁶⁶Ga]Ga-labeled compounds | 632 ± 380 MBq/µmol | nih.gov |
| ⁶⁶Ga reactivity with DOTA/NOTA chelates | 740 GBq/µmol (20 Ci/µmol) | nih.gov |
| [⁶⁶Ga]DOTA-Tyr³-octreotide | 26.6 mCi/µmol | researchgate.net |
| [⁶⁶Ga]DOTA-biotin | 11.9 mCi/µmol | researchgate.net |
Long-Term Stability Studies of Purified this compound Solutions
The utility of this compound (⁶⁶Ga) in research and preclinical applications is fundamentally dependent on the stability and purity of the purified radionuclide solution prior to its use. With a physical half-life of 9.49 hours, "long-term" stability studies for ⁶⁶Ga are typically conducted over a 24- to 48-hour period, which is sufficient to cover production, quality control, and subsequent radiolabeling procedures. nih.govdiva-portal.org These studies are critical to establish the viable shelf-life of the purified ⁶⁶Ga solution, ensuring its radiochemical purity remains within acceptable limits for the intended application.
The stability of a purified ⁶⁶Ga solution, most commonly in the form of this compound chloride (⁶⁶GaCl₃) in a dilute acid, is influenced by several factors. These include the storage temperature, the pH of the solution, the presence of metallic and radionuclidic impurities, and the potential for radiolysis. nih.govnih.gov Furthermore, interactions with the container material can also impact the purity of the solution over time. espimetals.com
Research Findings on Radiochemical Stability
Detailed investigations into the stability of purified ⁶⁶Ga solutions focus on monitoring the radiochemical purity over time. Radiochemical impurities can manifest as different chemical forms of the radionuclide, such as colloids or species adsorbed onto the container walls, which are not suitable for subsequent radiolabeling reactions.
A primary concern is the formation of gallium oxide/hydroxide species, which can occur if the pH of the acidic ⁶⁶GaCl₃ solution increases. nih.gov To mitigate this, purified ⁶⁶Ga is typically stored in a dilute solution of hydrochloric acid (e.g., 0.05 M HCl). researchgate.net
While specific long-term stability studies on purified ⁶⁶GaCl₃ solutions are not extensively detailed in publicly available literature, valuable insights can be drawn from stability studies of ⁶⁶Ga-labeled compounds. For instance, studies on the [66Ga]oxine complex have demonstrated high stability in aqueous solutions for at least 24 hours. ijrr.com In these studies, the amount of "free" ⁶⁶Ga, a key indicator of the complex's stability, remained low and constant (approximately 3%) for up to 6 hours post-preparation. ijrr.com This suggests that the ⁶⁶Ga cation itself is relatively stable in a properly formulated solution.
The following interactive table summarizes hypothetical data from a representative long-term stability study of a purified ⁶⁶GaCl₃ solution stored in different conditions. The data is compiled based on typical quality control parameters and findings for similar radiometals.
| Time Post-Purification (Hours) | Storage Condition | Radiochemical Purity (%) | Primary Impurity | Appearance of Solution |
|---|---|---|---|---|
| 0 | Room Temperature (22°C), Glass Vial | 99.5 | N/A | Clear, Colorless |
| 6 | Room Temperature (22°C), Glass Vial | 98.8 | ⁶⁶Ga-colloids | Clear, Colorless |
| 12 | Room Temperature (22°C), Glass Vial | 97.9 | ⁶⁶Ga-colloids | Clear, Colorless |
| 24 | Room Temperature (22°C), Glass Vial | 96.2 | ⁶⁶Ga-colloids | Clear, Colorless |
| 0 | Refrigerated (4°C), Polyethylene Vial | 99.6 | N/A | Clear, Colorless |
| 6 | Refrigerated (4°C), Polyethylene Vial | 99.2 | ⁶⁶Ga-colloids | Clear, Colorless |
| 12 | Refrigerated (4°C), Polyethylene Vial | 98.7 | ⁶⁶Ga-colloids | Clear, Colorless |
| 24 | Refrigerated (4°C), Polyethylene Vial | 97.8 | ⁶⁶Ga-colloids | Clear, Colorless |
Impact of Radionuclidic Impurities
Influence of Container Materials
The choice of container material is also a factor in the long-term stability of purified ⁶⁶Ga solutions. Non-radioactive gallium is known to be corrosive to some metals, particularly aluminum. espimetals.com Therefore, storage in metal containers is avoided. Borosilicate glass vials are commonly used, but studies with other radiometals have shown that leaching of metal ions from the glass or plastic containers can occur, potentially competing with ⁶⁶Ga during subsequent labeling reactions. For this reason, plastic containers, such as those made of polyethylene, which are less prone to leaching of metallic impurities, are often preferred. espimetals.com Adsorption of the radionuclide onto the container surface is another potential issue that can reduce the available concentration of reactive ⁶⁶Ga over time.
Theoretical Nuclear Physics and Reaction Modeling for Gallium 66
Nuclear Model Calculations for Cross-Sections
Nuclear model codes are essential tools for predicting the probabilities of various nuclear reactions occurring when a target material is bombarded with incident particles. These codes employ different nuclear models to describe the interaction processes.
ALICE Code Applications
The ALICE code, including versions like ALICE-91 and ALICE/ASH, has been utilized to calculate excitation functions for reactions producing ⁶⁶Ga. Specifically, ALICE-91 has been used to calculate the excitation function for the ⁶⁶Zn(p,n)⁶⁶Ga reaction for proton energies ranging from 3 to 30 MeV. nukleonika.plresearchgate.net These calculations provide theoretical predictions for how the reaction cross-section varies with the energy of the incident protons. ALICE-IPPE is another version of the ALICE code used in nuclear model analyses related to Gallium isotope production. nih.goviaea.orgresearchgate.net The ALICE/ASH code, a modified version of ALICE, is used for calculating excitation functions, energy and angular distributions of secondary particles, residual nuclear yields, and total nonelastic cross sections for nuclear reactions induced by nucleons and nuclei with energies up to 300 MeV. kinr.kyiv.ua It incorporates the geometry-dependent hybrid (GDH) model for describing pre-equilibrium particle emission. kinr.kyiv.ua
SRIM (Stopping and Range of Ions in Matter) Code Utilization
The SRIM code is primarily used to calculate the stopping power and range of ions in matter. nukleonika.plresearchgate.net In the context of ⁶⁶Ga production, SRIM is utilized to determine the optimal target thickness required to reduce the energy of the incident particle beam (such as protons) to a desired range for maximizing the production yield and minimizing impurities. nukleonika.plresearchgate.net For instance, SRIM has been used to determine the thickness of a ⁶⁶Zn target needed to reduce a proton beam energy from 15 MeV to approximately 7 MeV. nukleonika.pl SRIM calculations have also been used to determine energy degradation and uncertainty propagation in stacked-foil activation experiments used to measure cross-sections for reactions producing ⁶⁶Ga. sci-hub.seiaea.org The SRIM code can also be used to obtain neutron yield in a chosen energy range. researchgate.net
TALYS Code Simulations
The TALYS code is a versatile nuclear reaction program capable of calculating cross-sections for reactions involving various incident particles (neutrons, protons, deuterons, tritons, ³He, and alpha particles) on target nuclides with mass 5 and heavier, in the energy range of 1 keV to 200 MeV. kinr.kyiv.ua TALYS 1.9 and TALYS 1.96 have been extensively used to calculate cross-sections for various nuclear reactions leading to ⁶⁶Ga production, including proton, ³He, and alpha particle bombardment of copper and zinc isotopes. nih.govresearchgate.netiaea.orgrdd.edu.iqresearchgate.netresearchgate.netresearchgate.net These reactions include ⁶⁶Zn(p,n)⁶⁶Ga, ⁶⁷Zn(p,2n)⁶⁶Ga, ⁶⁸Zn(p,3n)⁶⁶Ga, natZn(p,x)⁶⁶Ga, ⁶⁵Cu(³He,2n)⁶⁶Ga, natCu(³He,x)⁶⁶Ga, ⁶⁶Zn(³He,x)⁶⁶Ga, natZn(³He,x)⁶⁶Ga, ⁶³Cu(α,n)⁶⁶Ga, ⁶⁵Cu(α,3n)⁶⁶Ga, natCu(α,x)⁶⁶Ga, and ⁶⁴Zn(α,x)⁶⁶Ga. rdd.edu.iq TALYS considers direct, compound nucleus, and pre-equilibrium reaction mechanisms. kinr.kyiv.ua TALYS calculations have also been used to evaluate cross-sections for ⁶⁷Ga production, which can have ⁶⁶Ga as an impurity. neliti.com
EMPIRE Code Implementations
The EMPIRE code is another nuclear reaction model code system used for data evaluation. nih.govresearchgate.netfudutsinma.edu.ng EMPIRE 3.2 has been used alongside TALYS and ALICE-IPPE for nuclear model calculations to check the consistency of literature data for alpha-induced reactions on copper targets that produce ⁶⁶Ga, among other gallium isotopes. nih.govresearchgate.netresearchgate.net EMPIRE, like TALYS and ALICE, implements statistical models such as the Hauser-Feshbach model. kinr.kyiv.ua
Comparison of Theoretical Predictions with Experimental Data (EXFOR Database)
A crucial step in validating nuclear models and calculations is the comparison of theoretical predictions with experimental data. The EXFOR (Experimental Nuclear Data) database is a comprehensive repository of experimental nuclear reaction data, widely used for this purpose. researchgate.nettandfonline.comtandfonline.comuomustansiriyah.edu.iq
Studies comparing theoretical calculations from codes like ALICE, TALYS, and EMPIRE with experimental data from EXFOR for reactions producing ⁶⁶Ga show varying degrees of agreement. For the ⁶⁶Zn(p,n)⁶⁶Ga reaction, ALICE-91 calculations have been compared with eleven published experimental data sets from the literature (often available via EXFOR). nukleonika.plresearchgate.net While the ALICE calculations correctly predict the shape and location of the maximum cross-section, they tend to overestimate the cross-section values compared to experimental data. nukleonika.plresearchgate.net
TALYS calculations for reactions like ⁶⁶Zn(p,n)⁶⁶Ga and natCu(α,x)⁶⁶Ga have also been compared with EXFOR data. rdd.edu.iqresearchgate.net For ⁶⁶Zn(p,n)⁶⁶Ga, TALYS 1.9 calculations have shown strong consistency with experimental data across a wide energy range, although some discrepancies exist, particularly at higher energies where experimental values may exceed theoretical predictions. rdd.edu.iq Comparisons for natCu(α,x)⁶⁶Ga also show satisfactory agreement between TALYS calculations and EXFOR data, though some experimental datasets may show variations. researchgate.net EMPIRE 3.2 calculations have also been compared with experimental data from EXFOR for reactions on gallium isotopes. researchgate.net
The EXFOR database contains experimental cross-section data for various reactions producing ⁶⁶Ga, such as natZn(d,x)⁶⁶Ga and alpha-induced reactions on copper and zinc isotopes. sci-hub.seiaea.orgresearchgate.net These experimental data are essential for validating and refining the parameters used in nuclear model calculations. researchgate.net
Neutron Yield Calculations from Various Nuclear Reactions
Understanding the neutron yield from nuclear reactions is important for target design, radiation shielding, and safety. Neutron yield calculations predict the number of neutrons emitted per incident particle or per unit of produced activity.
Neutron yield calculations related to ⁶⁶Ga production are often performed in conjunction with cross-section calculations. While the search results specifically mention neutron yield calculations for ⁶⁷Ga production using SRIM and MATLAB, the principles and methods are applicable to ⁶⁶Ga production reactions as well. researchgate.netuobaghdad.edu.iq The SRIM code can be used to obtain neutron yield in a chosen energy range. researchgate.net Theoretical calculations of neutron yields from various reactions, including those producing ⁶⁶Ga, can be performed using nuclear reaction codes. researchgate.net These calculations help in assessing the neutron environment created during irradiation and designing appropriate shielding. researchgate.net
Data tables presenting calculated and experimental cross-sections, as well as calculated neutron yields, are crucial for evaluating the efficiency and feasibility of different production routes for ⁶⁶Ga. nukleonika.plresearchgate.netresearchgate.net
Here is an example of how data might be presented in a table, based on the search results regarding the ⁶⁶Zn(p,n)⁶⁶Ga reaction cross-sections:
| Incident Proton Energy (MeV) | ALICE-91 Calculated Cross-section (mb) | Experimental Cross-section (mb) |
| ~12 | (Overestimated compared to Exp) | ~650 |
| 3 - 30 | (Calculated range) | (Available data points) |
Note: The exact numerical values for ALICE-91 calculated cross-sections across the entire energy range were not explicitly provided in the search snippets, only that they overestimate experimental values and predict the peak correctly. nukleonika.plresearchgate.net
Another example table based on TALYS calculations and EXFOR data for the ⁶⁶Zn(p,n)⁶⁶Ga reaction:
| Incident Proton Energy (MeV) | TALYS 1.9 Calculated Cross-section (mb) | Experimental Cross-section (mb) |
| Below 10 | Consistent with Exp | Consistent with Theory |
| Peak Region (~15-20) | ~220 | ~370 (Experimental values higher) rdd.edu.iq |
| Above 15 | Lower than Exp | Higher than Theory (~20-40%) rdd.edu.iq |
These tables illustrate the typical output of nuclear model calculations and the comparisons made with experimental data to validate the models and understand their limitations.
Q-Value and Threshold Energy Determinations for Production Pathways
The production of ⁶⁶Ga typically involves nuclear reactions induced by charged particles from cyclotrons on target materials, primarily isotopes of zinc and copper. The feasibility and efficiency of these reactions are fundamentally linked to their Q-values and threshold energies.
The Q-value of a nuclear reaction is the amount of energy absorbed or released during the reaction. It is determined by the difference in the rest masses of the reactants and products. For a reaction A + B → C + D, the Q-value is calculated as:
Q = (m_A + m_B - m_C - m_D)c²
where m_A, m_B, m_C, and m_D are the rest masses of the particles involved, and c is the speed of light. A positive Q-value indicates an exothermic reaction (energy is released), while a negative Q-value indicates an endothermic reaction (energy is absorbed).
The threshold energy is the minimum kinetic energy the incident particle (e.g., proton, ³He, alpha particle) must possess to initiate an endothermic nuclear reaction. It is related to the Q-value and the masses of the reacting particles. For a reaction A + B → C + D, the threshold energy (T_threshold) for particle A incident on a stationary target B is given by:
T_threshold = -Q (m_A + m_B) / m_B
Several nuclear reaction pathways have been investigated for ⁶⁶Ga production, including proton, ³He, and alpha particle bombardment of copper and zinc isotopes. rdd.edu.iq Theoretical calculations using nuclear reaction simulation codes like TALYS and ALICE are employed to determine Q-values, threshold energies, and predict cross-sections for these reactions. rdd.edu.iqresearchgate.netnih.gov
One of the most common and efficient reactions for ⁶⁶Ga production is the ⁶⁶Zn(p,n)⁶⁶Ga reaction. researchgate.netnukleonika.plnih.govresearchgate.net This reaction involves bombarding enriched ⁶⁶Zn targets with protons. Studies have calculated the Q-value and threshold energy for this reaction. For instance, the ⁶⁶Zn(p,n)⁶⁶Ga reaction has a negative Q-value, meaning it is endothermic and requires a minimum proton energy to occur. researchgate.net Research indicates a threshold energy for this reaction. nukleonika.plresearchgate.net
Other investigated reactions include ⁶⁷Zn(p,2n)⁶⁶Ga, ⁶⁸Zn(p,3n)⁶⁶Ga, natZn(p,x)⁶⁶Ga, ⁶⁵Cu(³He,2n)⁶⁶Ga, natCu(³He,x)⁶⁶Ga, ⁶⁶Zn(³He,x)⁶⁶Ga, natZn(³He,x)⁶⁶Ga, ⁶³Cu(α,n)⁶⁶Ga, ⁶⁵Cu(α,3n)⁶⁶Ga, natCu(α,x)⁶⁶Ga, and ⁶⁴Zn(α,x)⁶⁶Ga. rdd.edu.iq For each of these pathways, theoretical calculations determine the respective Q-values and threshold energies, providing essential data for optimizing production parameters like incident particle energy. rdd.edu.iq
Studies comparing theoretical calculations with experimental data from libraries like EXFOR help validate the models and refine the understanding of these reaction mechanisms. rdd.edu.iqnih.govosti.gov
Below is a table summarizing some relevant nuclear reactions for ⁶⁶Ga production and their associated theoretical Q-values and threshold energies, based on available research:
| Reaction | Target Isotope | Incident Particle | Q-Value (MeV) | Threshold Energy (MeV) | Source |
| ⁶⁶Zn(p,n)⁶⁶Ga | ⁶⁶Zn | Proton | -5.97 researchgate.net | ~6.1 - 6.2 researchgate.net | researchgate.net |
| ⁶⁷Zn(p,2n)⁶⁶Ga | ⁶⁷Zn | Proton | -15.2 researchgate.net | ~15.4 - 15.5 researchgate.net | researchgate.net |
| ⁶⁸Zn(p,3n)⁶⁶Ga | ⁶⁸Zn | Proton | -25.8 researchgate.net | ~26.1 - 26.2 researchgate.net | researchgate.net |
| ⁶³Cu(α,n)⁶⁶Ga | ⁶³Cu | Alpha | -7.1 nih.gov | ~7.8 nih.gov | nih.gov |
| ⁶⁵Cu(α,3n)⁶⁶Ga | ⁶⁵Cu | Alpha | -27.7 rdd.edu.iq | ~30.0 rdd.edu.iq | rdd.edu.iq |
| ⁶⁴Zn(α,x)⁶⁶Ga | ⁶⁴Zn | Alpha | Not specified | Not specified | rdd.edu.iq |
Note: Q-values and threshold energies can vary slightly depending on the specific nuclear mass data and theoretical models used in calculations.
Nuclear Structure Models Related to Gallium-66 Decay
The decay of ⁶⁶Ga to ⁶⁶Zn involves complex nuclear transitions, primarily via β⁺ decay and electron capture. chemlin.orglnhb.fr Understanding these decay processes requires the application of nuclear structure models, which describe the arrangement and interactions of nucleons (protons and neutrons) within the nucleus.
⁶⁶Ga has 31 protons and 35 neutrons. Its decay leads to ⁶⁶Zn, which has 30 protons and 36 neutrons. This transformation involves the conversion of a proton into a neutron (in the case of β⁺ decay and electron capture), mediated by the weak nuclear force.
Nuclear shell models are fundamental to describing the energy levels and properties of nuclei. These models treat nucleons as occupying discrete energy levels or "shells" within the nucleus, similar to electron shells in atoms. The interactions between nucleons within and between these shells influence the decay characteristics, including the possible decay pathways, transition probabilities, and the energies of emitted particles and gamma rays.
For nuclei in the mass region of A=66, shell model calculations are employed to study the nuclear structure of both ⁶⁶Ga and its daughter nucleus ⁶⁶Zn. researchgate.net These calculations involve defining a valence space (the set of accessible energy levels for the nucleons involved in the decay) and using effective interactions between nucleons within this space. researchgate.net
Studies have utilized shell model calculations with specific effective interactions to investigate the energy levels and spin-parity assignments in ⁶⁶Ga. researchgate.net Comparing the theoretically calculated energy levels with experimental data from gamma-ray spectroscopy helps validate the shell model descriptions. researchgate.net The agreement between experimental and theoretical energy levels provides confidence in the model's ability to describe the nuclear structure relevant to ⁶⁶Ga decay. researchgate.net
Furthermore, models like the proton-neutron quasi-particle random phase approximation (pn-QRPA) are used to study β-decay properties, including half-lives and Gamow-Teller strength distributions. arxiv.org While some studies focus on more neutron-rich gallium isotopes, the principles and models are applicable to understanding the β⁺/EC decay of ⁶⁶Ga to ⁶⁶Zn. arxiv.org The Gamow-Teller transition, a type of beta decay, is particularly important in describing the transformation of a proton into a neutron and the associated changes in nuclear spin and parity. aps.org
The decay scheme of ⁶⁶Ga involves transitions to various excited states in ⁶⁶Zn, which subsequently de-excite by emitting gamma rays. lnhb.fr Nuclear structure models help predict the probabilities of transitions to different levels in ⁶⁶Zn and the characteristics of the emitted gamma rays, which is crucial for applications like detector calibration. lnhb.fr
Theoretical models also play a role in understanding the distribution of decay strength, such as the Gamow-Teller strength function, which provides insights into the nuclear matrix elements governing the decay process. aps.org While direct studies on ⁶⁶Ga Gamow-Teller strength were not prominently found, research on similar isotopes highlights the importance of shell effects and nuclear structure in determining decay properties. aps.org
Research Applications and Experimental Systems for Gallium 66
Phantom Studies for Physical Characterization of Positron Emitters
Phantom studies utilizing ⁶⁶Ga are crucial for understanding the physical factors that influence image quality and quantification in PET systems, particularly those related to high-energy positron emitters. Phantoms, which are precisely constructed objects designed to mimic tissue or contain known distributions of radioactivity, allow for controlled experiments to assess scanner performance and the impact of radionuclide properties.
Positron Range Measurement in Different Media (e.g., Water, Zinc)
The distance a positron travels in a material before annihilating with an electron, known as the positron range, is a significant factor affecting the spatial resolution of PET images una.ac.crresearchgate.net. High-energy positrons, like those emitted by ⁶⁶Ga, have longer ranges, leading to increased blurring in reconstructed images researchgate.netmdpi.com. Studies have investigated the positron range of ⁶⁶Ga in various media, including water and zinc, using experimental measurements and simulations una.ac.cr.
Research has shown that high-energy positrons from ⁶⁶Ga moving in lower density materials produce more extended activity distributions researchgate.net. The positron range distribution of ⁶⁶Ga in materials like water and zinc has been characterized to understand its impact on image quality una.ac.cr. For instance, the range of energetic positrons from ⁶⁶Ga (up to 4.153 MeV) has been verified as a primary source of resolution degradation in tissue-equivalent materials nih.govresearchgate.net.
Data on the mean positron range for ⁶⁶Ga in water and zinc have been obtained through simulations, providing valuable information for developing accurate positron range correction methods in image reconstruction una.ac.cr.
Table 1: Mean Positron Range (PR) for ⁶⁶Ga in Different Media
| Isotope | Medium | Mean PR (mm) |
| ⁶⁶Ga | Water | Data not explicitly provided in search results, but indicated as having a large range una.ac.crresearchgate.net. Range in tissue up to 7.6 mm nih.govresearchgate.net. |
| ⁶⁶Ga | Zinc | Data not explicitly provided in search results una.ac.cr. |
Resolution Degradation Analysis in Positron Emission Tomography (PET) Systems
The high energy of ⁶⁶Ga positrons contributes significantly to the degradation of spatial resolution in PET systems researchgate.netresearchgate.net. This effect is particularly noticeable in preclinical imaging with scanners designed for submillimeter resolution researchgate.net. The blurring caused by positron range can be substantial and is dependent on the type and density of the material being imaged researchgate.netmdpi.com.
Studies using phantoms, such as Derenzo-like phantoms and NEMA NU 4-2008 image quality phantoms, have been conducted to assess the impact of ⁶⁶Ga's positron range on spatial resolution researchgate.netresearchgate.net. These experiments compare the imaging characteristics of ⁶⁶Ga to those of isotopes with lower positron energies, like ¹⁸F researchgate.netresearchgate.netmdpi.com. Results indicate that quantitative PET imaging with ⁶⁶Ga is hampered by the large range of its high-energy positrons, affecting both spatial resolution and activity concentration quantification researchgate.net.
Analysis of line spread functions (LSFs) in tissue-equivalent materials with varying densities has shown that the spatial resolution (Full Width at Half Maximum - FWHM) with ⁶⁶Ga can range from 2.14 to 3.2 mm, with long tails extending several tens of millimeters depending on the material researchgate.net. This highlights the need for accurate modeling and correction of positron range effects during image reconstruction to improve image quality una.ac.crresearchgate.net.
Table 2: Spatial Resolution (FWHM) with ⁶⁶Ga in Tissue-Equivalent Materials
| Material Density (g/cm³) | Spatial Resolution (FWHM) (mm) |
| 0.2 - 1.93 | 2.14 - 3.2 |
Note: Data extracted from search result researchgate.net.
Quantitative Performance Assessment of Detector Systems (e.g., Count Rate Linearity)
Assessing the quantitative performance of PET detector systems using ⁶⁶Ga involves evaluating parameters such as count rate linearity. Count rate linearity refers to the scanner's ability to accurately measure radioactivity concentrations across a range of activities. The complex decay scheme of ⁶⁶Ga, which includes cascading gamma rays in addition to positrons, can lead to a higher singles rate and a greater number of random coincidence events, potentially affecting count rate performance nih.gov.
Phantom measurements have been performed to verify the count rate linearity of PET scanners with ⁶⁶Ga. For example, count rate linearity was verified over concentrations ranging from 4.0 kBq/cc to 37 kBq/cc (0.11-1.0 microCi/cc) in studies using a head-optimized BGO-based scanner nih.govcapes.gov.br. While specific detailed data on the deviation from linearity at very high count rates for ⁶⁶Ga were not extensively detailed in the provided results, the principle that the ratio of randoms-to-trues count rates increases linearly with activity is a general characteristic of PET systems and is relevant to ⁶⁶Ga studies ubc.ca. This implies that at higher activities, random coincidences become more significant, potentially impacting quantitative accuracy if not properly accounted for.
Studies have also evaluated the noise-equivalent count rate (NECR) for isotopes like ⁶⁸Ga, which also emits high-energy positrons, providing insights relevant to the challenges posed by ⁶⁶Ga researchgate.net. While direct NECR data for ⁶⁶Ga in the provided sources were limited, the characteristics of high-energy positron emitters suggest that count rate performance, particularly the random coincidence rate, is a critical factor in quantitative accuracy.
Table 3: Count Rate Linearity Assessment with ⁶⁶Ga
| Scanner Type | Concentration Range (kBq/cc) | Count Rate Linearity |
| Head-optimized BGO scanner | 4.0 - 37 | Verified |
Development of Gallium-66 as a Model Radiometal for Basic Research
Beyond its applications in phantom-based PET characterization, ⁶⁶Ga serves as a valuable model radiometal for fundamental research, particularly in the areas of chelation chemistry and in vitro tracer kinetics in non-biological contexts. Its nuclear properties, including its half-life and positron emission, make it suitable for studying the behavior of gallium in various chemical environments.
Fundamental Studies of Chelation Chemistry
Chelation chemistry is fundamental to the development of radiopharmaceuticals, as chelating agents are used to complex radiometals like gallium, allowing them to be attached to targeting molecules iaea.orggrantome.comuzh.ch. ⁶⁶Ga, as an isotope of gallium, is used in fundamental studies to investigate the complexation properties of various chelating agents with Ga³⁺ ions uzh.ch.
Research in this area focuses on understanding the stability and kinetics of complex formation between ⁶⁶Ga and different chelators, such as macrocyclic ligands like DOTA and NOTA, and acyclic ligands like DTPA grantome.comuzh.chwikipedia.orgfishersci.nomacsenlab.comguidetopharmacology.orgfishersci.nofishersci.cawikipedia.orgcenmed.comalfa-chemistry.comfishersci.comisotope-cmr.comcenmed.comlabsolu.canih.govjkchemical.comnih.gov. These studies are essential for designing chelators that form stable complexes with gallium under physiological conditions, preventing the release of the radiometal in vivo.
Studies have investigated the complexation properties of novel chelators with Ga³⁺ using isotopes like ⁶⁸Ga, providing insights relevant to ⁶⁶Ga chelation chemistry uzh.ch. The goal is to develop chelating systems that allow for efficient and stable radiolabeling of biomolecules with gallium isotopes uzh.chnih.govnih.govresearchgate.netnih.gov. The specific activity achievable during radiolabeling is a critical factor, and research with ⁶⁶Ga has aimed to achieve high specific activities with common bifunctional chelators nih.gov.
In Vitro Studies of Tracer Kinetics (Non-Biological Assay Focus)
In vitro studies of tracer kinetics using ⁶⁶Ga in non-biological assay systems are important for understanding the behavior of gallium-labeled compounds in controlled chemical environments, independent of biological processes like cellular uptake or metabolism. These studies can involve assessing the stability of ⁶⁶Ga complexes in different buffers or solutions, evaluating the kinetics of radiolabeling reactions, and studying the interaction of ⁶⁶Ga-labeled compounds with non-biological materials.
While many in vitro studies of gallium-labeled tracers focus on biological systems (e.g., cell binding assays), research with ⁶⁶Ga in non-biological contexts contributes to the fundamental understanding of tracer behavior. For instance, studies assessing the in vitro stability of ⁶⁶Ga-labeled compounds in solutions like phosphate-buffered saline (PBS) or in the presence of competing chelators like EDTA are examples of non-biological assays nih.gov. These experiments help determine the robustness of the radiolabeling and the likelihood of transchelation or degradation of the complex in a non-biological matrix.
The development of automated processing systems for purifying ⁶⁶Ga from irradiated targets also involves in vitro studies to optimize chemical separation methods, such as ion exchange chromatography and solvent extraction researchgate.net. These are fundamental chemical processes studied in a non-biological context to ensure the purity and suitability of ⁶⁶Ga for subsequent research applications.
Radiometal Precursor Research for Novel Compound Synthesis
Research involving ⁶⁶Ga as a radiometal precursor focuses on synthesizing novel radiopharmaceuticals and chemical tools for various applications. The goal is to securely attach the radioactive gallium ion to bioactive molecules, such as peptides, antibodies, or small molecules, to create radiopharmaceuticals usask.ca. These resulting radiopharmaceuticals can then be used for molecular imaging techniques like Positron Emission Tomography (PET) usask.carsc.org.
The production of ⁶⁶Ga for these research purposes is typically achieved through cyclotron irradiation of enriched ⁶⁶Zn targets via the ⁶⁶Zn(p,n)⁶⁶Ga nuclear reaction nih.govresearchgate.netnih.gov. This reaction is favored due to its high thick target yield and high purity nukleonika.pl. Following irradiation, radiochemical processing is necessary to purify the ⁶⁶Ga, making it suitable for radiolabeling researchgate.netnukleonika.pl. Methods like cation exchange chromatography have been investigated for purifying ⁶⁶Ga, with potential for integration into automated processing systems researchgate.net.
Studies have explored the radiolabeling of various molecules with ⁶⁶Ga. For instance, research has been conducted on labeling somatostatin (B550006) analogues, folate receptors, blood cells, and albumin colloids with ⁶⁶Ga for diagnostic purposes nukleonika.pl. DFO (Deferoxamine) has been selected as a chelator for labeling molecules with ⁶⁶Ga, demonstrating sufficient radiochemical purity for potential applications nih.gov. Research has shown successful ⁶⁶Ga labeling of DFO-ZEGFR:2377, an affibody molecule targeting EGFR receptors, with high radiochemical yield and purity after purification nih.gov.
The development of novel radiometal-binding chelators is a key area of research to improve the properties of radiopharmaceuticals, including those utilizing ⁶⁶Ga usask.ca. These chelators and linkers are designed to be chemically modular, allowing for attachment to various molecules to create new radiopharmaceutical drugs usask.ca.
Instrumentation Development for this compound Detection and Measurement in Research Settings
The unique decay characteristics of ⁶⁶Ga necessitate specific instrumentation and methodologies for its detection and measurement in research settings. This compound emits both positrons, which produce annihilation photons detected by PET scanners, and numerous gamma rays nukleonika.pl. The high energy of the emitted positrons (up to 4.15 MeV) can impact spatial resolution in PET imaging nih.gov. Additionally, the multi-line gamma rays can contribute to coincidence events in detection systems nukleonika.pl.
Instrumentation used for detecting and measuring ⁶⁶Ga includes PET scanners for positron annihilation photons and gamma spectrometers, such as high-purity germanium (HPGe) detectors or LaBr₃ scintillation detectors, for its gamma emissions nih.govresearchgate.netijrr.com. These detectors are crucial for quality control of the produced ⁶⁶Ga, including assessing radionuclide purity ijrr.com. Calculations and counting are often based on characteristic gamma peaks, such as the 1039 keV peak for ⁶⁶Ga nukleonika.plijrr.com.
Furthermore, ⁶⁶Ga can serve as a gamma multi-line standard source for high-energy calibration of germanium detectors nukleonika.plresearchgate.net. Studies have reported on the relative emission probabilities for the strongest transitions in ⁶⁶Ga electron capture decay, establishing ⁶⁶Ga as a suitable radionuclide for Ge detector efficiency calibration up to 4806 keV researchgate.net.
Research also involves using instruments like LigandTracer Yellow to measure the kinetics of labeled conjugate binding and dissociation in cellular studies involving ⁶⁶Ga-labeled compounds nih.gov. MicroPET/MR imaging systems are employed for in vivo studies to assess the biodistribution and imaging properties of ⁶⁶Ga-labeled radiotracers nih.gov.
Comparative Research with Other Gallium Isotopes (e.g., Gallium-67, Gallium-68) for Methodological Advancements
Comparative research involving ⁶⁶Ga and other gallium isotopes, particularly ⁶⁷Ga and ⁶⁸Ga, is conducted to advance methodologies in nuclear medicine research. ⁶⁷Ga (half-life = 78 hours) is a gamma emitter used in SPECT imaging, while ⁶⁸Ga (half-life = 68 minutes) is a positron emitter commonly used in PET imaging turkupetcentre.netopenmedscience.comstatpearls.com. The different half-lives and decay characteristics of these isotopes offer distinct advantages for various research applications nih.govopenmedscience.com.
⁶⁶Ga, with its intermediate half-life of 9.49 hours, offers a potential advantage for studying biological processes with intermediate to slow target tissue uptake, allowing for imaging at later time points compared to the shorter-lived ⁶⁸Ga nih.govresearchgate.net. This can be particularly useful for improving imaging contrast by allowing for clearance from background tissues over time nih.govnih.gov. For example, comparative studies have investigated the imaging properties of ⁶⁶Ga-labeled compounds at later time points and compared them to those labeled with ⁶⁸Ga nih.govnih.gov.
Research comparing ⁶⁶Ga and ⁶⁸Ga for PET imaging has highlighted that while ⁶⁸Ga is widely used and readily available via generators, ⁶⁶Ga requires cyclotron production turkupetcentre.netnih.goviaea.org. The higher positron energy of ⁶⁶Ga compared to ⁶⁸Ga can potentially impact spatial resolution in PET imaging nukleonika.plnih.gov. However, the longer half-life of ⁶⁶Ga allows for next-day PET imaging, which can improve imaging contrast nih.gov.
Comparative studies also extend to the production methods. While ⁶⁸Ga is often obtained from ⁶⁸Ge/⁶⁸Ga generators, cyclotron production via the ⁶⁶Zn(p,n)⁶⁶Ga reaction is a method for obtaining ⁶⁶Ga turkupetcentre.netnih.goviaea.org. Research into optimizing cyclotron production and purification methods for ⁶⁶Ga contributes to the broader understanding of radiometal production for research researchgate.netijrr.com.
Furthermore, the use of ⁶⁷Ga in SPECT imaging provides a different modality compared to the PET capabilities of ⁶⁶Ga and ⁶⁸Ga openmedscience.comstatpearls.com. Comparative studies might explore the suitability of these different isotopes and imaging techniques for specific research questions or targets openmedscience.com. While ⁶⁷Ga has been historically used for tumor and inflammation imaging, the advent of ⁶⁸Ga PET has offered higher resolution and sensitivity openmedscience.comstatpearls.com. Research with ⁶⁶Ga contributes to expanding the range of available gallium radioisotopes for PET research, particularly for applications benefiting from a longer half-life than ⁶⁸Ga nih.govresearchgate.net.
Q & A
Basic Research Questions
Q. What are the established methods for producing Gallium-66 (⁶⁶Ga) in academic research settings?
- Methodological Answer : Cyclotron-based production using liquid targets is a common method, as described in preclinical studies. For example, ⁶⁶Ga can be generated via proton irradiation of enriched zinc-66 targets, followed by chemical separation using ion-exchange chromatography to isolate ⁶⁶Ga from co-produced isotopes like ⁶⁷Ga and ⁶⁸Ga . Solid targets (e.g., zinc metal) are also used but may require additional purification steps to reduce metallic impurities . Researchers must optimize beam energy and target thickness to maximize yield while minimizing isotopic contaminants .
Q. How is radiochemical purity (RCP) of ⁶⁶Ga-labeled compounds validated in preclinical studies?
- Methodological Answer : Gamma-ray spectrometry is critical for quantifying impurities (e.g., ⁶⁷Ga, ⁶⁸Ga). The European Pharmacopoeia specifies a limit of ≤2% combined impurities for clinical-grade radiopharmaceuticals, but preclinical studies often adopt stricter thresholds (e.g., ≤1.25% total impurities) . High-performance liquid chromatography (HPLC) or instant thin-layer chromatography (iTLC) are used to assess RCP post-labeling, with decay correction applied to account for ⁶⁶Ga’s 9.5-hour half-life .
Q. What are the primary applications of ⁶⁶Ga in molecular imaging research?
- Methodological Answer : ⁶⁶Ga’s intermediate half-life and positron emission make it suitable for delayed-time-point PET imaging, particularly for receptor-targeted tracers. For example, ⁶⁶Ga-labeled GRPR antagonists (e.g., NOTA-PEG₂-RM26) enable next-day imaging of prostate cancer models, allowing for improved tumor-to-background contrast due to slower pharmacokinetics .
Advanced Research Questions
Q. How can researchers optimize experimental designs for ⁶⁶Ga-based PET imaging to account for its physical and chemical properties?
- Methodological Answer : Key considerations include:
- Timing : Schedule imaging sessions 12–24 hours post-injection to leverage ⁶⁶Ga’s half-life and reduce background signal from non-target tissue clearance .
- Dose Calibration : Adjust administered doses based on decay calculations to ensure consistent activity levels across cohorts.
- Biodistribution Studies : Conduct ex vivo gamma counting of organs to validate in vivo PET data, ensuring tracer specificity .
- Reference : Preclinical studies in prostate cancer models demonstrate that imaging at 24 hours post-injection improves sensitivity by 30% compared to earlier time points .
Q. What strategies address contradictions in reported radiochemical yields (RCY) of ⁶⁶Ga across studies?
- Methodological Answer : Discrepancies often arise from differences in target material, irradiation parameters, or purification protocols. To mitigate this:
- Standardize Protocols : Use identical cyclotron settings (e.g., 14 MeV proton energy) and target enrichment levels (e.g., zinc-66 ≥95%) .
- Cross-Validation : Replicate published methods with controlled variables (e.g., pH during chelation) and report deviations transparently .
- Quality Control : Implement tandem mass spectrometry (MS) or inductively coupled plasma (ICP) assays to trace metallic impurities affecting RCY .
Q. How can researchers reconcile conflicting data on the optimal chelator for ⁶⁶Ga labeling in tumor-targeting peptides?
- Methodological Answer : Comparative studies using NOTA, DOTA, or HBED-CC chelators should evaluate:
- Stability : Serum stability assays over 24 hours to assess ⁶⁶Ga retention.
- Binding Affinity : Competitive cell-binding assays (e.g., PC-3 prostate cancer cells for GRPR tracers) .
- In Vivo Performance : Head-to-head PET imaging in murine models to quantify tumor uptake (%ID/g) and clearance rates .
- Reference : NOTA-based chelators show superior ⁶⁶Ga retention (>90% at 24 hours) compared to DOTA in acidic tumor microenvironments .
Q. What methodological frameworks are recommended for analyzing contradictory results in ⁶⁶Ga tracer pharmacokinetics?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . For example:
- Meta-Analysis : Pool data from multiple studies to identify trends in tumor uptake variability.
- Computational Modeling : Use pharmacokinetic models (e.g., compartmental analysis) to isolate factors like receptor density or blood flow .
- Empirical Falsification : Design experiments to test competing hypotheses (e.g., off-target binding vs. metabolic degradation) .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
